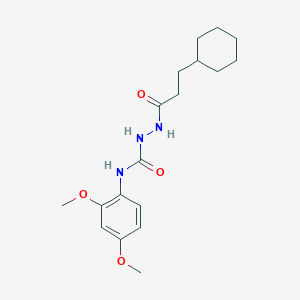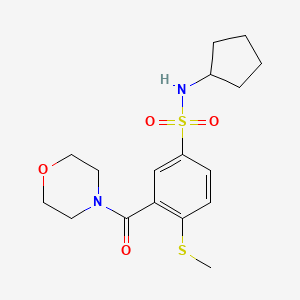
N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as HEQ, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. HEQ belongs to the quinoline family and is a heterocyclic compound that contains a pyridine ring and a quinoline ring.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammation. Additionally, N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential use as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to reduce the production of inflammatory cytokines in animal models of inflammation. Additionally, N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. Additionally, N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have good solubility in water, which makes it easy to use in biological assays. However, there are also some limitations to using N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments. It has been shown to have poor stability in acidic conditions, which may limit its use in some assays. Additionally, N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to be sensitive to light, which may affect its activity in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in animal models of cancer and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has shown potential as a fluorescent probe in biological imaging, and further studies are needed to optimize its use in this application. Finally, there is potential for the development of N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide derivatives with improved stability and activity, which may have even greater potential for use in scientific research.
Conclusion
In conclusion, N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, or N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain high yields and purity, and it has been studied for its anticancer and anti-inflammatory properties, as well as its potential use as a fluorescent probe in biological imaging. Further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide and to identify its potential applications in scientific research.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-9-8-19-17(22)14-10-16(12-4-3-7-18-11-12)20-15-6-2-1-5-13(14)15/h1-7,10-11,21H,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBHWFHMFMWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4656583.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4656589.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4656603.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)


![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)
![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)


![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4656685.png)

![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)